molecular formula C16H13N3OS B2897811 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 19948-91-5

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2897811
CAS RN: 19948-91-5
M. Wt: 295.36
InChI Key: AKKYTLCZDDZBHD-UHFFFAOYSA-N
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Description

“4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” can be determined using various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and elemental analysis .

Future Directions

The future directions for “4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” and other 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. There is also potential for further modifications of the 1,3,4-thiadiazole moiety to enhance its potency as an anticonvulsant agent, which are highly effective and have less toxicity .

properties

IUPAC Name

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKYTLCZDDZBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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